Computed Lipophilicity (LogP): N-Propyl vs. N-Isopropyl Substitution at C3 Maintains Comparable logP While Offering Linear Conformational Flexibility
The target compound exhibits a computed LogP of 2.1941, which is nearly identical to that of its closest structural isomer N,1-diisopropyl-4-nitro-1H-pyrazol-3-amine (LogP 2.1925, CAS 1429419-37-3), despite the latter bearing a branched N-isopropyl group at C3 versus the linear N-propyl group in the target . Both compounds share identical molecular formula (C₉H₁₆N₄O₂), MW (212.25), TPSA (72.99), and HBA/HBD counts. This near-identity in global lipophilicity indicates that the N-propyl → N-isopropyl swap at the C3 exocyclic amine has a negligible effect on octanol-water partitioning, while the linear N-propyl chain provides greater conformational degrees of freedom (5 rotatable bonds total) and potentially reduced steric hindrance at the secondary amine hydrogen-bond donor site compared to the branched N-isopropyl analog .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.1941 (computed); MW 212.25; TPSA 72.99 Ų; RotB 5 |
| Comparator Or Baseline | N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine (CAS 1429419-37-3): LogP = 2.1925; MW 212.25; TPSA 72.99 Ų; RotB 4 (estimated); 1-Isopropyl-4-nitro-1H-pyrazole (CAS 97421-21-1): LogP = 1.8954; MW 155.15; PSA 63.64 Ų; RotB 1 |
| Quantified Difference | ΔLogP (target vs. N,N-diisopropyl) = +0.0016 (negligible); ΔLogP (target vs. N1-isopropyl-4-nitro-1H-pyrazole, no C3-amino) = +0.2987 (~0.3 log units higher); ΔPSA = +9.35 Ų attributable to the C3-NH-propyl group |
| Conditions | Computed descriptors from vendor technical datasheets (Leyan, Chemsrc); LogP calculated by XLogP3 or equivalent algorithm |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the target compound offers lipophilicity nearly identical to the N,N-diisopropyl isomer but with a linear N-alkyl chain that may confer different metabolic stability (N-dealkylation susceptibility) and target-binding steric profiles — critical considerations when selecting building blocks for SAR exploration.
